molecular formula C6H8F3NO2 B2682392 (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid CAS No. 921224-82-0

(2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No. B2682392
CAS RN: 921224-82-0
M. Wt: 183.13
InChI Key: JOMHNFHOGGKSIM-YFKPBYRVSA-N
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Description

(2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid, also known as TFPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development and medicinal chemistry.

Scientific Research Applications

Catalysis and Chemical Synthesis

Trifluoromethanesulfonic (triflic) acid catalyzes cyclisation of homoallylic sulfonamides to pyrrolidines, demonstrating preference in forming pyrrolidines or homopiperidines over piperidines. This process highlights the efficiency of sulfonamide groups in terminating cationic cascades for polycyclic system formation, indicating the potential utility of related trifluoromethyl compounds in synthetic organic chemistry (Haskins & Knight, 2002).

Medicinal Chemistry

In medicinal chemistry, trifluoromethyl-substituted compounds, including pyrrolidine derivatives, are synthesized for various therapeutic applications. For instance, (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid (A-192558) was discovered as a potent inhibitor of influenza neuraminidase, showcasing the significance of trifluoromethyl groups in drug design and development (Wang et al., 2001).

Organic Chemistry

The trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine exemplifies an effective organocatalyst for an asymmetric intramolecular aldol reaction, where an aldehyde acts as a nucleophile and a ketone as an electrophile. This reaction produces bicyclo[4.3.0]nonane derivatives with high enantioselectivity, illustrating the role of trifluoromethylated pyrrolidine derivatives in facilitating novel organic transformations (Hayashi et al., 2007).

Chemical Extraction and Separation

The efficiency of reactive extraction techniques for carboxylic acids from aqueous solutions, such as fermentation broths, has been enhanced by using nontoxic extractant-diluent systems. This approach is applicable to the separation of carboxylic acids, including pyridine-2-carboxylic acid (picolinic acid), highlighting the broader relevance of trifluoromethylated compounds in chemical separation processes (Datta & Kumar, 2014).

Crystallography and Structural Analysis

The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate revealed a water-bridged hydrogen-bonding network, offering insights into the molecular interactions and stability of trifluoromethylated compounds. Such analyses are crucial for understanding the physical and chemical properties of these compounds, which can inform their practical applications in various scientific domains (Ye & Tanski, 2020).

properties

IUPAC Name

(2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)2-1-3-10-5/h10H,1-3H2,(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMHNFHOGGKSIM-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

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